4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one
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Overview
Description
4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethoxy)benzylamine with an appropriate oxazepanone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure.
4-(Trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxy group but has an aldehyde functional group instead of an oxazepanone ring.
Uniqueness
4-[[3-(Trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one is unique due to the combination of the trifluoromethoxy group and the oxazepanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[3-(trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-3-1-2-10(8-11)9-17-5-7-19-6-4-12(17)18/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMDRZDPNXBECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(C1=O)CC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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